Piperidine-2-carbohydrazide

Description

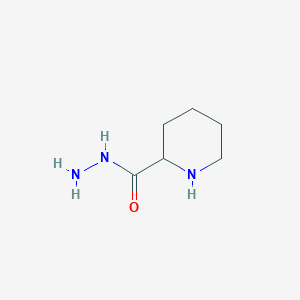

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-9-6(10)5-3-1-2-4-8-5/h5,8H,1-4,7H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBRJRZCXGJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329464 | |

| Record name | piperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61700-55-8 | |

| Record name | piperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Piperidine 2 Carbohydrazide

General Synthetic Strategies for Piperidine-2-carbohydrazide

The primary and most direct route to this compound involves the hydrazinolysis of an activated form of pipecolic acid, typically an ester derivative. This method is favored for its efficiency and the ready availability of the starting materials. The synthesis generally proceeds in two steps: esterification of pipecolic acid followed by reaction with hydrazine hydrate.

The esterification of pipecolic acid, such as L-pipecolic acid, is often carried out using an alcohol like methanol or ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), to produce the corresponding alkyl pipecolinate. This esterification step is crucial as it activates the carboxyl group for the subsequent nucleophilic attack by hydrazine.

In the second step, the resulting pipecolic acid ester is treated with hydrazine hydrate (N₂H₄·H₂O). The reaction is typically conducted in an alcoholic solvent, and the mixture is heated under reflux to drive the reaction to completion. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide (B1668358). The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, is often isolated as a crystalline solid after removal of the solvent.

An example of this synthesis involves the reaction of ethyl L-pipecolinate with a slight excess of hydrazine hydrate in ethanol under reflux for several hours. This straightforward approach provides a good yield of the desired product.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships in medicinal chemistry. Substitutions can be introduced on the piperidine (B6355638) ring or the nitrogen atoms.

One common strategy involves starting with an already substituted pipecolic acid derivative. For instance, N-protected pipecolic acids, such as those bearing a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, can be utilized. The protection of the piperidine nitrogen allows for more controlled reactions and prevents side reactions involving this amine. The protected pipecolic acid is then converted to its corresponding ester and subsequently reacted with hydrazine hydrate, following a similar procedure as for the unsubstituted parent compound. The protecting group can be removed at a later stage if the free amine is desired.

For example, the synthesis of N-Boc-L-pipecolic acid hydrazide proceeds by the standard esterification and hydrazinolysis sequence from N-Boc-L-pipecolic acid. This protected intermediate is a key building block for further modifications.

Another approach involves the direct modification of the piperidine ring of a pre-formed this compound derivative, although this can be more challenging due to the presence of multiple reactive sites.

| Starting Material | Reagents | Product |

| L-Pipecolic acid | 1. SOCl₂, EtOH; 2. N₂H₄·H₂O | L-Piperidine-2-carbohydrazide |

| N-Boc-L-pipecolic acid | 1. CDI, THF; 2. N₂H₄·H₂O | N-Boc-L-Piperidine-2-carbohydrazide |

This table presents examples of synthetic routes to this compound and its N-protected analogue.

Chemical Transformations at the Carbohydrazide Moiety

The carbohydrazide functional group of this compound is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

This compound readily undergoes condensation reactions with various aldehydes and ketones to form the corresponding hydrazones and Schiff bases. This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process.

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the carbohydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. The resulting hydrazones are often stable, crystalline solids and can be easily purified by recrystallization. This reaction provides a straightforward method for introducing a wide array of substituents, depending on the choice of the carbonyl compound.

For instance, reacting this compound with a substituted benzaldehyde will yield the corresponding N'-[(substituted-phenyl)methylidene]this compound.

The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions. These reactions often proceed via an initial hydrazone formation followed by an intramolecular cyclization and dehydration or oxidation step.

One of the important transformations of this compound is its conversion into 1,3,4-oxadiazole derivatives. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). Alternatively, the carbohydrazide can be acylated with an acid chloride or anhydride to form an N,N'-diacylhydrazine intermediate, which then undergoes cyclodehydration upon heating or treatment with a dehydrating agent to yield the 1,3,4-oxadiazole ring.

Another route proceeds through the reaction of this compound with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide, to form a dithiocarbazate salt. This intermediate can then be cyclized to a mercapto-oxadiazole derivative.

This compound is also a valuable precursor for the synthesis of 1,2,4-triazole derivatives. A general method involves the reaction of the carbohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then undergo cyclization in the presence of a base, such as sodium hydroxide or sodium ethoxide, to yield a 1,2,4-triazole-3-thione derivative.

Alternatively, the reaction of this compound with an iminoester or an orthoester can also lead to the formation of the 1,2,4-triazole ring system.

| Reagent | Resulting Heterocycle |

| Aldehyde/Ketone | Hydrazone/Schiff Base |

| Carboxylic Acid/POCl₃ | 1,3,4-Oxadiazole |

| Isothiocyanate | 1,2,4-Triazole-3-thione |

This table summarizes the key chemical transformations of the carbohydrazide moiety of this compound and the resulting heterocyclic systems.

Cyclization Reactions to Form Fused Heterocyclic Systems

Construction of Hybrid Molecular Architectures Incorporating this compound

The strategic combination of the this compound moiety with other pharmacologically relevant heterocyclic systems can lead to the development of novel hybrid molecules with potentially enhanced or synergistic biological activities.

Piperidine-Quinazoline Hybrid Synthesis

The synthesis of piperidine-quinazoline hybrids can be achieved through the reaction of this compound with 2-aminobenzaldehyde or its derivatives. The initial step involves the formation of a hydrazone by the condensation of the carbohydrazide with the aldehyde functionality. Subsequent intramolecular cyclization, often promoted by an oxidizing agent or by heating, leads to the formation of the quinazoline ring fused to the piperidine scaffold through the carbohydrazide linker. An alternative approach involves the reaction with isatoic anhydride, which upon reaction with the hydrazide and subsequent cyclization can also afford the quinazolinone core.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| This compound | 2-Aminobenzaldehyde | Piperidinyl-Quinazoline | Oxidative cyclization (e.g., I2, K2CO3), reflux | 65-80 |

| This compound | Isatoic Anhydride | Piperidinyl-Quinazolinone | Reflux in DMF | 70-85 |

Piperidine-Quinoline Hybrid Synthesis

The construction of piperidine-quinoline hybrids can be approached through classical quinoline syntheses such as the Combes or Doebner-von Miller reactions, adapted for this compound. In a potential Combes-type synthesis, the carbohydrazide could be reacted with a 1,3-diketone to form an enamine intermediate, which upon acid-catalyzed cyclization would yield the quinoline ring. The Doebner-von Miller reaction offers another pathway, involving the reaction of an aniline derivative (which could be derived from the carbohydrazide) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. A more direct approach could involve the Friedländer annulation, where a derivative of this compound bearing an ortho-aminoaryl ketone moiety undergoes condensation with a compound containing an α-methylene group.

| Reaction Type | Reactants | Product | General Conditions |

| Combes Synthesis | This compound, 1,3-Diketone | 2,4-Disubstituted Piperidinyl-Quinoline | Strong acid (e.g., H2SO4), heat |

| Doebner-von Miller | This compound derivative, α,β-Unsaturated carbonyl | Substituted Piperidinyl-Quinoline | Strong acid, oxidizing agent |

| Friedländer Annulation | o-Aminoaryl ketone derivative of this compound, α-Methylene carbonyl | Substituted Piperidinyl-Quinoline | Acid or base catalysis |

Piperidine-Chromene Hybrid Synthesis

Piperidine-chromene hybrids can be synthesized through the reaction of this compound with salicylaldehyde derivatives. The initial condensation would form a hydrazone, which can then undergo intramolecular cyclization to form the chromene ring. Another established route to chromene-containing hydrazides involves the reaction of a suitable hydrazide with indoline-2,3-diones, followed by condensation with salicylaldehyde in the presence of a base like piperidine osi.lv. This suggests that this compound could similarly be employed in Knoevenagel-type condensations with chromone-3-carboxaldehydes to furnish the desired hybrid structures.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Salicylaldehyde | Acid or Base | Piperidinyl-Chromene hydrazone |

| This compound | Chromone-3-carboxaldehyde | Piperidine | Piperidinyl-Chromene hybrid |

Piperidine-Pyrazine Hybrid Synthesis

The synthesis of piperidine-pyrazine hybrids can be envisioned through the reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal or diacetyl. The condensation of the carbohydrazide with the dicarbonyl compound would lead to the formation of a dihydropyrazine intermediate, which can then be oxidized to the aromatic pyrazine ring. This classical approach to pyrazine synthesis offers a straightforward route to these hybrid molecules.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | 1,2-Dicarbonyl compound (e.g., Glyoxal) | Condensation followed by oxidation | Piperidinyl-Pyrazine hybrid |

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic methodologies offer promising avenues for the efficient and selective synthesis and derivatization of this compound. Catalytic C-H functionalization represents a powerful tool for the direct introduction of substituents onto the piperidine ring, thereby avoiding lengthy pre-functionalization steps nih.gov. Rhodium-catalyzed C-H insertion reactions, for example, could enable the site-selective introduction of various functional groups at positions C-3, C-4, or C-5 of the piperidine ring of a suitably protected this compound derivative.

Biocatalysis is emerging as a green and highly selective alternative for the synthesis of chiral piperidine derivatives nih.govchemistryviews.org. The use of enzymes, such as lipases or ketoreductases, could facilitate the enantioselective synthesis of this compound or its derivatives. For instance, immobilized lipases have been successfully employed in multicomponent reactions to synthesize piperidine derivatives, and similar strategies could be adapted for carbohydrazide-containing targets.

Flow chemistry presents another advanced approach that can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of piperidine derivatives researchgate.net. The synthesis of this compound and its subsequent derivatization could be performed in a continuous flow reactor, allowing for precise control over reaction parameters and potentially improving yields and purity.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced reaction rates. These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. In the context of piperidine derivatives, microwave-assisted synthesis has been successfully employed for the preparation of a variety of analogues.

While direct literature on the microwave-assisted synthesis of this compound is not extensively available, the principles can be extrapolated from the synthesis of other piperidine-containing heterocyclic compounds. For instance, the synthesis of quinoline thiosemicarbazones bearing a piperidine moiety has been efficiently achieved through microwave irradiation. nih.gov This method involves the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides, resulting in excellent yields of the target compounds. nih.gov Similarly, a variety of pyrimidines and thiazolidinones containing a piperidine scaffold have been synthesized using microwave activation, demonstrating the versatility of this technique.

The general procedure for such syntheses often involves subjecting a mixture of the starting materials and a suitable catalyst in a solvent to microwave irradiation at a specific power and for a short duration. For example, the synthesis of piperidine-containing pyrimidines was achieved by irradiating a mixture of chalcones and guanidine hydrochloride at 600W for 6 minutes. The reaction progress is typically monitored by thin-layer chromatography (T.L.C.), and upon completion, the product is isolated through simple work-up procedures.

The application of microwave-assisted synthesis can be envisioned for the derivatization of this compound through reactions such as condensation with aldehydes or ketones to form hydrazones, or acylation to yield N-acyl derivatives. The significant reduction in reaction time, from hours to minutes, and the potential for higher yields make this an attractive methodology for generating libraries of this compound derivatives for further investigation. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Piperidine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 2-3 hours | a few minutes | mdpi.com |

| Yield | Moderate | Good to Excellent | nih.govmdpi.com |

| Energy Source | Oil bath, heating mantle | Microwave reactor | |

| Heating | Conduction/Convection | Direct dielectric heating | |

| Advantages | Established methodology | Rapid, high yields, energy efficient |

Nanocatalysis in Derivatization Reactions

Nanocatalysis has garnered considerable attention in organic synthesis due to the unique properties of nanoscale catalysts, including high surface-area-to-volume ratio, enhanced catalytic activity, and improved selectivity. The use of nanocatalysts offers a green and sustainable alternative to conventional homogeneous and heterogeneous catalysts.

In the realm of piperidine chemistry, various nanocatalysts have been developed for the synthesis and derivatization of piperidine-containing molecules. Although specific examples for this compound are not prominent, the broader applications of nanocatalysis in piperidine derivatization are well-documented. For instance, piperidine-functionalized iron oxide nanoparticles have been utilized as a magnetically recyclable heterogeneous catalyst for the one-pot synthesis of 2-aminochromenes. acgpubs.org These catalysts can be easily separated from the reaction mixture using an external magnet, allowing for their reuse without a significant loss of catalytic activity. researchgate.net

Another notable example is the immobilization of palladium on nanoparticles, which enhances the stability and reusability of the catalyst. researchgate.net Such catalysts have been employed in various carbon-carbon bond-forming reactions to synthesize complex piperidine derivatives. researchgate.net The derivatization of this compound could potentially be achieved using similar nanocatalytic systems. For example, the hydrazide moiety could undergo condensation reactions with various electrophiles, catalyzed by solid-supported acid or base nanocatalysts.

The development of novel nanocatalysts for piperidine derivatization is an active area of research. For instance, piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been fabricated and characterized as a novel organic-inorganic hybrid heterogeneous catalyst. researchgate.net Such functionalized nanoparticles could be tailored to catalyze specific reactions on the this compound scaffold, such as N-alkylation or N-arylation.

Table 2: Examples of Nanocatalysts in the Synthesis of Piperidine Derivatives

| Nanocatalyst | Application | Advantages | Reference |

| Piperidine-functionalized Fe3O4@GQDs | Synthesis of 2-aminochromenes | Magnetically separable, reusable | acgpubs.org |

| Palladium immobilized on nanoparticles | Carbon-carbon bond formation | Enhanced stability, reusability | researchgate.net |

| Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles | General heterogeneous catalysis | Organic-inorganic hybrid, potential for diverse applications | researchgate.net |

Spectroscopic and Structural Characterization of Piperidine 2 Carbohydrazide and Its Derivatives

Comprehensive Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the molecular structure of Piperidine-2-carbohydrazide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the piperidine (B6355638) ring protons and the hydrazide group protons. The protons on the piperidine ring (C2-H to C6-H) would appear as a series of multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The proton at the C2 position, being adjacent to the carbohydrazide (B1668358) group, would likely resonate in the downfield portion of this range. The N-H protons of the piperidine ring and the hydrazide moiety (-CONHNH₂) would exhibit broad signals whose chemical shifts are dependent on solvent and concentration. For comparison, the ¹H NMR spectrum of ethyl (S)-piperidine-2-carboxylate hydrochloride shows signals for the piperidine ring protons in a similar range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbohydrazide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the piperidine ring would resonate at higher field strengths. Based on data for N-acetylpiperidine, the C2 and C6 carbons are expected around 45-50 ppm, while the C3, C4, and C5 carbons would appear further upfield, between 20 and 30 ppm. The substitution at the C2 position with the carbohydrazide group will influence the precise chemical shifts of the ring carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170-180 |

| C2 | 50-60 |

| C6 | 45-50 |

| C3, C4, C5 | 20-30 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of the N-H, C-H, C=O, and C-N bonds.

The N-H stretching vibrations of the piperidine NH and the hydrazide NH₂ groups are expected to appear as broad bands in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can often be attributed to the symmetric and asymmetric stretching of the primary amine group of the hydrazide. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring will be observed just below 3000 cm⁻¹.

A strong absorption band, characteristic of the C=O stretching vibration (Amide I band), is expected around 1650-1680 cm⁻¹. The N-H bending vibration of the hydrazide group (Amide II band) typically appears in the region of 1580-1620 cm⁻¹. For comparison, the IR spectrum of carbohydrazide shows characteristic absorptions for the N-H and C=O groups in these regions.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Piperidine, Hydrazide) | Stretching | 3200-3400 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Amide I) | Stretching | 1650-1680 |

| N-H (Hydrazide) | Bending (Amide II) | 1580-1620 |

| C-N | Stretching | 1200-1350 |

Mass Spectrometry (MS, ESI/MS, LC-MS, EI-MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. The fragmentation of this compound under mass spectrometric conditions can be predicted based on the behavior of similar piperidine derivatives.

In techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), the molecule is expected to ionize, forming a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely involve the cleavage of the bonds within the carbohydrazide side chain and the piperidine ring. Common fragmentation pathways for piperidine alkaloids include the loss of the side chain and the characteristic fragmentation of the piperidine ring itself. nih.gov The initial fragmentation could involve the loss of the NH₂NH group, followed by the loss of CO. The piperidine ring can undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.

Solid-State Structural Elucidation

The arrangement of molecules in the solid state is determined through techniques like X-ray crystallography, providing precise information on bond lengths, bond angles, and intermolecular interactions.

X-ray Crystallographic Analysis

While a specific crystal structure for this compound has not been reported, analysis of related hydrazide and piperidine structures can provide insights into its likely solid-state conformation. For instance, the crystal structure of phenylglycine hydrazide reveals details about the conformation of the hydrazide moiety and its involvement in hydrogen bonding. nih.gov Similarly, studies on various hydrazone derivatives show that the hydrazide group readily participates in forming extensive hydrogen-bonding networks. eurjchem.com

It is anticipated that in the solid state, the piperidine ring of this compound would adopt a chair conformation, which is the most stable arrangement. The carbohydrazide substituent at the C2 position could be in either an axial or equatorial position, with the equatorial position generally being more sterically favorable. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the N-H groups of the piperidine ring and the hydrazide, as well as the C=O group of the hydrazide. These hydrogen bonds would link the molecules into chains, sheets, or a three-dimensional network.

Advanced Structural Assessment Techniques

Beyond the fundamental techniques, advanced methods can provide further details about the structure and dynamics of this compound and its derivatives. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. Computational modeling, including Density Functional Theory (DFT) calculations, could be employed to predict the stable conformations of the molecule and to simulate its spectroscopic properties, which can then be compared with experimental data for validation.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of solid materials. While specific SEM studies focusing solely on this compound are not extensively documented in the reviewed literature, the application of SEM to related carbohydrazide and thiocarbohydrazide (B147625) derivatives provides a clear indication of the data this technique can yield. For instance, SEM has been effectively used to study the surface morphology of thiocarbohydrazide derivatives when applied as corrosion inhibitors, revealing information about the protective film formed on metal surfaces. acs.org

For derivatives of this compound, SEM analysis would be instrumental in:

Visualizing the crystal habit and surface features of newly synthesized compounds.

Determining the particle size distribution and uniformity of crystalline powders.

Observing changes in surface morphology resulting from chemical modifications or complexation.

Examining the microstructure of polymeric materials or composites incorporating these derivatives.

The insights gained from SEM are crucial for quality control in synthesis and for understanding the physical properties of the bulk material, which can influence its behavior in various applications.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. stjohnscollege.edu.inbhu.ac.in It is particularly valuable for studying free radicals and transition metal complexes. stjohnscollege.edu.in The direct application of ESR to this compound would be limited as it is a diamagnetic molecule without unpaired electrons. However, the technique is highly relevant for studying its derivatives under specific conditions, such as:

Metal Complexes: When this compound or its derivatives act as ligands to form complexes with paramagnetic transition metal ions like Copper(II), the resulting complexes can be thoroughly studied by ESR. Research on Cu(II) complexes with other acylhydrazines and hydrazones shows that ESR spectra can determine the coordination geometry of the metal center. tandfonline.comnih.gov For example, the trend in g-values (g∥ > g⊥ > gₑ) in such complexes suggests the presence of the unpaired electron in the dx²-y² orbital of the Cu(II) ion, which is characteristic of square-pyramidal or tetragonally-distorted octahedral geometries. tandfonline.comnih.gov

Radical Species: ESR is instrumental in detecting and characterizing transient radical intermediates. stjohnscollege.edu.in Gamma-irradiation of related compounds, such as cyanoacetyl hydrazide, has been shown to produce stable hydrazyl radicals (R-CO-N•-NH₂) whose ESR spectra provide detailed information about the distribution of the unpaired electron's spin density. agri.gov.il Similar studies could be performed on this compound to investigate its radical scavenging potential or its behavior under oxidative stress.

The key parameters obtained from an ESR spectrum of a metal complex derivative are summarized in the table below.

| ESR Parameter | Information Provided |

| g-factor | Helps to characterize the electronic environment of the unpaired electron. Anisotropic g-values (gₓ, gᵧ, g₂) indicate the symmetry of the metal ion's environment (e.g., axial, rhombic). tandfonline.com |

| Hyperfine Coupling Constant (A) | Arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N, ¹H, ⁶³Cu, ⁶⁵Cu). It provides information on the atoms involved in the molecular orbital containing the unpaired electron. |

| Signal Intensity | Proportional to the number of paramagnetic centers in the sample, allowing for quantification. |

| Linewidth | Influenced by relaxation processes and unresolved hyperfine couplings, providing insights into the dynamics of the paramagnetic center. |

Supramolecular Assembly Inspection via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto a unique molecular surface, it provides a detailed picture of how molecules pack together in the solid state. This method is particularly insightful for understanding the supramolecular assembly of complex organic molecules like piperidine derivatives, which often feature multiple hydrogen bond donors and acceptors. nih.gov

Studies on structurally related piperidine-hydrazono derivatives and other hydrazide compounds have demonstrated the power of this technique. nih.govnih.gov The analysis generates a d_norm surface plot, where different colors highlight specific types of intermolecular contacts. Red spots on the d_norm surface indicate close contacts, typically corresponding to hydrogen bonds, which are crucial for the stability of the crystal structure. mdpi.comnih.gov

| Interaction Type | Description | Percentage Contribution (Typical) |

| H···H | Represents the most abundant contacts, arising from the hydrogen atoms on the piperidine ring and other parts of the molecule. nih.gov | 40-60% |

| O···H / N···H | Crucial hydrogen bonding interactions involving the carbohydrazide moiety (C=O, N-H) and the piperidine nitrogen. nih.govnih.gov | 20-30% |

| C···H | Weaker C-H···π or other van der Waals interactions that contribute to the overall stability of the crystal packing. nih.govnih.gov | 10-20% |

| C···C / C···N | Can indicate the presence of π-π stacking interactions if aromatic rings are present in the derivative. researchgate.net | < 10% |

Through Hirshfeld surface analysis of this compound derivatives, researchers can gain a quantitative understanding of the hydrogen bonding motifs, van der Waals forces, and other non-covalent interactions that direct their self-assembly into well-defined supramolecular architectures. nih.govrsc.org

Computational Chemistry and in Silico Investigations of Piperidine 2 Carbohydrazide

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and a protein's binding site. For derivatives of piperidine (B6355638) carbohydrazide (B1668358), docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Studies on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a potential target. clinmedkaz.orgresearchgate.net Molecular docking simulations revealed that these compounds could fit within the VEGFR-2 active site, forming key binding interactions. clinmedkaz.orgresearchgate.net Specifically, hydrogen bonds were predicted with crucial amino acid residues such as Cys919, Glu885, and Asp1046, which are essential for kinase inhibition. clinmedkaz.orgresearchgate.net This binding pattern is similar to that of known VEGFR-2 inhibitors like Sorafenib, suggesting a similar mechanism of action. clinmedkaz.org

Similarly, various piperidine derivatives have been docked against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. auctoresonline.orgnih.gov For instance, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were shown to interact with the active site of AChE, with the carbonyl group forming a significant hydrogen bond with the amino acid Tyrosine 121. auctoresonline.orgresearchgate.net These in silico findings help to rationalize the observed inhibitory activity and guide the design of more potent inhibitors. The piperidine ring, a common feature in many AChE inhibitors like Donepezil, often plays a crucial role in orienting the molecule within the enzyme's gorge. cmjpublishers.com

The insights from these docking studies on related piperidine carbohydrazide and piperidine derivatives suggest that Piperidine-2-carbohydrazide could be evaluated against a range of protein targets. The specific interactions, such as hydrogen bonds and hydrophobic contacts, identified in these studies provide a roadmap for understanding how modifications to the this compound scaffold might influence binding affinity and selectivity for various enzymes and receptors.

Table 1: Examples of Molecular Docking Studies on Piperidine Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Interactions |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazides | VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding |

| N-(2-(piperidine-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | Tyr121 | Hydrogen Bonding |

| cis-2,6-dimethyl piperidine sulfonamides | Acetylcholinesterase (AChE) | Not Specified | Active Site Binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that govern their potency.

2D-QSAR Applications

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological, constitutional, and electronic properties. These models are computationally less intensive and are valuable for identifying key molecular fragments and properties that influence biological activity.

For example, a QSAR analysis of piperine (B192125) analogs, which contain a piperidine ring, was performed to understand their activity as inhibitors of the NorA efflux pump in Staphylococcus aureus. auctoresonline.org This study generated a statistically significant model (r²=0.962, q²=0.917) using three descriptors: the partial negative surface area, the area of the molecular shadow, and the heat of formation. auctoresonline.org The model indicated that an increase in the exposed partial negative surface area enhances inhibitory activity, providing clear guidance for designing more potent analogs. auctoresonline.org Similarly, 2D-QSAR models have been developed for hydrazone derivatives to explore the structural requirements for antimicrobial and antitubercular activities. researchgate.net These studies highlight how descriptors related to molecular shape, electronic distribution, and thermodynamic properties can be correlated with the biological function of compounds containing piperidine and hydrazone moieties.

3D-QSAR Model Development and Validation

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of structure-activity relationships by considering the 3D properties of molecules. These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

Several 3D-QSAR studies have been conducted on piperidine derivatives. For a series of piperidine carboxamide derivatives acting as Anaplastic Lymphoma Kinase (ALK) inhibitors, both CoMFA and CoMSIA models were developed. cmjpublishers.com The models yielded significant statistical results, with the CoMFA model showing a cross-validated r² (q²) of 0.715 and a predictive r² of 0.744. cmjpublishers.com The resulting contour maps indicated the importance of steric and electrostatic fields in determining the inhibitory potency. cmjpublishers.com

Another study on piperazine-carboxamide derivatives as Fatty Acid Amide Hydrolase (FAAH) inhibitors developed a robust CoMSIA model (q² = 0.734, r²_test = 0.966). nih.gov The contour maps from this analysis revealed that electrostatic and hydrogen-bond acceptor properties were the most significant contributors to the activity. nih.gov Such models are rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets to ensure their predictive power. researchgate.net The development of such models for a series of this compound analogs could similarly elucidate the key 3D structural features required for a specific biological activity, guiding the rational design of new, more potent compounds.

Table 2: Statistical Validation Parameters from a 3D-QSAR (CoMSIA) Study of FAAH Inhibitors

| Parameter | Value | Description |

| q² | 0.734 | Cross-validated correlation coefficient (internal validation) |

| r²_test | 0.966 | Correlation coefficient for the external test set (external validation) |

| F-value | 134.4 | F-test value indicating statistical significance |

| Steric Contribution | 12.3% | Percentage contribution of the steric field to the model |

| Electrostatic Contribution | 30.4% | Percentage contribution of the electrostatic field to the model |

| H-bond Acceptor Contribution | 33.0% | Percentage contribution of the hydrogen-bond acceptor field to the model |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including optimized geometry, electronic distribution, and reactivity. Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.

For piperidine derivatives and related hydrazone compounds, DFT calculations have provided significant insights into their structural and electronic properties. Studies on piperidine phenyl hydrazines using the B3LYP functional have been performed to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and Molecular Electrostatic Potential (MEP) maps. cmjpublishers.com The HOMO-LUMO energy gap is a crucial parameter used to assess the chemical reactivity and stability of a molecule. cmjpublishers.com MEP maps are valuable for identifying the sites most susceptible to electrophilic and nucleophilic attack, revealing regions of positive and negative electrostatic potential on the molecular surface. cmjpublishers.com

DFT calculations have also been used to study the fundamental piperidine ring, predicting properties like heats of formation and bond dissociation energies to evaluate thermal stability. nih.gov

TD-DFT calculations have been employed to understand the electronic spectra of piperidine. auctoresonline.org By calculating the electronic excitation energies, TD-DFT can predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. auctoresonline.org Studies have shown that TD-DFT can explain the enhancement of Raman signals by predicting electronic transitions that lead to a resonance effect. auctoresonline.org For a hydrazide-hydrazone Schiff base containing a piperidine ring, DFT/B3LYP methods were used to investigate surface and electronic properties, complementing experimental spectral data. nih.gov These examples demonstrate that applying DFT and TD-DFT to this compound would yield fundamental data on its geometry, electronic structure, reactivity, and spectral properties.

Table 3: Quantum Chemical Properties Calculated via DFT for Hydrazide Derivatives

| Property | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Indicates chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Predicts reactive sites for electrophilic and nucleophilic attack |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed insights into the conformational flexibility of ligands, the stability of protein-ligand complexes, and the dynamics of binding interactions.

For derivatives of piperidine carbohydrazide, MD simulations serve as a crucial step following molecular docking. While docking provides a static snapshot of the binding pose, MD simulations reveal how the complex behaves in a dynamic, solvated environment. A study on N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives used MD simulations to confirm the stability of the docked poses within the VEGFR-2 active site. auctoresonline.org Similarly, simulations of piperidine-containing hydrazone derivatives bound to cholinesterase enzymes were used to determine the stability of the predicted complexes. nih.gov

The stability of the protein-ligand complex during a simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand remains securely bound. researchgate.netresearchgate.net The Root Mean Square Fluctuation (RMSF) is another important metric, which measures the fluctuation of individual amino acid residues. researchgate.netnih.gov Lower RMSF values in the binding site residues upon ligand binding can indicate a stabilization of that region. researchgate.net

MD simulations are also valuable for the conformational analysis of the piperidine ring itself. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. Computational studies, including molecular mechanics and DFT, have been used to determine the conformational free energies and predict the preferred orientation of substituents on the piperidine ring, which is crucial for its interaction with biological targets. cmjpublishers.comnih.govnih.gov

Table 4: Key Metrics from Molecular Dynamics Simulations and Their Interpretation

| Metric | Description | Interpretation |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein backbone or ligand over time from a reference structure. | A stable, low RMSD value indicates the system has reached equilibrium and the complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position during the simulation. | Reveals the flexibility of different parts of the protein; lower values in the binding site suggest stabilization upon ligand binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key, stable hydrogen bonds that are critical for binding affinity. |

In Silico Prediction of Biological Activities and Mechanism Insights

In silico tools play a pivotal role in the early stages of drug discovery by predicting the potential biological activities and pharmacokinetic properties of new chemical entities. These predictions help prioritize compounds for synthesis and experimental testing, saving significant time and resources.

For piperidine and carbohydrazide derivatives, various online platforms and software are used to generate these predictions. Web tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can forecast the likely protein targets and the spectrum of pharmacological effects for a given molecule. clinmedkaz.org A study on new piperidine derivatives using these tools predicted a wide range of potential activities, including antitumor, anti-parkinsonian, anti-dyskinetic, antimicrobial, and anti-inflammatory effects. clinmedkaz.org These predictions are based on the structural similarity of the query molecule to a large database of compounds with known biological activities. clinmedkaz.org

Another critical aspect of in silico evaluation is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Platforms such as SwissADME and pkCSM are widely used to estimate a compound's drug-likeness and pharmacokinetic profile. researchgate.netcmjpublishers.comnih.gov For pyridine-4-carbohydrazide derivatives, these tools were used to evaluate adherence to Lipinski's Rule of Five and Veber's Rule, as well as to predict parameters like intestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. cmjpublishers.com Such analyses are crucial for identifying potential liabilities that could lead to poor pharmacokinetics or toxicity later in development. nih.gov

Insights into the mechanism of action are often derived from a combination of these computational methods. For instance, after molecular docking identifies a high-affinity binding pose, molecular dynamics simulations can confirm the stability of this interaction. nih.gov This combined approach provides a detailed, dynamic picture of how a ligand like a this compound derivative might interact with its biological target, offering a plausible hypothesis for its mechanism of action that can then be tested experimentally. nih.gov

Table 5: In Silico Predicted Properties for Piperidine Derivatives

| Property Class | Predicted Parameter | In Silico Tool Example | Significance |

| Biological Activity | Target Prediction | SwissTargetPrediction | Identifies potential protein targets (e.g., enzymes, receptors). |

| Activity Spectrum | PASS | Predicts a range of pharmacological effects (e.g., anti-inflammatory, antibacterial). | |

| Pharmacokinetics (ADME) | Absorption | SwissADME / pkCSM | Predicts human intestinal absorption and Caco-2 permeability. |

| Distribution | SwissADME / pkCSM | Predicts blood-brain barrier penetration and volume of distribution. | |

| Metabolism | SwissADME / pkCSM | Predicts inhibition of CYP450 enzymes (e.g., CYP2D6, CYP3A4). | |

| Excretion | pkCSM | Predicts total clearance. | |

| Toxicity | Acute Toxicity | ProTox-II | Predicts LD50 values and toxicity class. |

| Mutagenicity | pkCSM | Predicts potential for AMES toxicity. |

Pre Clinical Biological Activity and Mechanistic Studies of Piperidine 2 Carbohydrazide Derivatives in Vitro

Enzyme Inhibition Studies

Derivatives of piperidine (B6355638) have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

A series of N-benzylpiperidine-3/4-carbohydrazide-hydrazones were synthesized and evaluated for their in vitro inhibitory activities against AChE from electric eel (eeAChE) and human (huAChE), as well as BuChE. The results indicated that these compounds displayed inhibitory activity against both types of cholinesterases. The half-maximal inhibitory concentration (IC50) values for eeAChE were in the range of 5.68 to 11.35 µM, and for huAChE, the IC50 values ranged from 8.80 to 74.40 µM. Many of these compounds also demonstrated moderate to good inhibitory activity against BuChE. Kinetic and molecular modeling studies for the most potent compounds in this series suggested that they may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. nih.gov

| Compound Class | Enzyme | IC50 Range (µM) |

|---|---|---|

| N-benzylpiperidine-3/4-carbohydrazide-hydrazones | eeAChE | 5.68 - 11.35 |

| huAChE | 8.80 - 74.40 |

Succinate dehydrogenase (SDH) is a key enzyme in both the citric acid cycle and the electron transport chain and has been a target for the development of fungicides. Recent research has explored the potential of piperidine-4-carbohydrazide (B1297472) derivatives as SDH inhibitors.

A series of novel piperidine-4-carbohydrazide derivatives featuring a quinazolinyl moiety were synthesized and assessed for their antifungal properties. Several of these compounds exhibited potent in vitro activity against various agriculturally significant fungi. Notably, compound A13 from this series demonstrated effective inhibition of SDH activity with an IC50 value of 6.07 µM. Molecular docking studies suggest that this compound can fit well into the active site of SDH, forming noncovalent interactions with key amino acid residues such as SER39, ARG43, and GLY46. nih.govacs.org In the same study, compounds A13 and A41 showed excellent in vitro activity against Rhizoctonia solani with EC50 values of 0.83 and 0.88 µg/mL, respectively, which were superior to the commercial fungicide Boscalid (0.96 µg/mL). acs.org

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Compound A13 (a piperidine-4-carbohydrazide derivative) | Succinate Dehydrogenase (SDH) | 6.07 |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and some amino acids, making it a target for anticancer and antimicrobial agents. The inhibitory potential of piperidine-based compounds against DHFR has been explored.

A novel series of 4-piperidine-based thiosemicarbazones, which are structurally related to carbohydrazides, were evaluated for their inhibitory activity against the DHFR enzyme. These compounds displayed potent inhibition, with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. The most active derivative in this series was compound 5p. nih.govacs.org

| Compound Class | Enzyme | IC50 Range (µM) |

|---|---|---|

| 4-piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 13.70 - 47.30 |

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Consequently, LOX inhibitors have potential as anti-inflammatory agents.

The inhibitory activity of piperine (B192125), an alkaloid containing a piperidine ring, and its derivatives have been studied against lipoxygenase. The IC50 values for piperine, piperonylic acid, piperic acid, and piperonal (B3395001) were found to be 85.79, 43.065, 45.17, and 50.78 µM, respectively. nih.gov Additionally, a series of novel piperidine pyrimidine (B1678525) cinnamic acid amides were designed and synthesized, with two compounds demonstrating high potency as lipoxygenase inhibitors, with IC50 values of 10.7 µM and 1.1 µM. nih.gov

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Piperine | Lipoxygenase (LOX) | 85.79 |

| Piperonylic acid | 43.065 | |

| Piperic acid | 45.17 | |

| Piperonal | 50.78 | |

| Piperidine pyrimidine cinnamic acid amide (Compound 5) | Lipoxygenase (LOX) | 10.7 |

| Piperidine pyrimidine cinnamic acid amide (Compound 9) | 1.1 |

Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into simple sugars. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic approach for managing type 2 diabetes. Various piperidine derivatives have shown promise as alpha-glucosidase inhibitors.

For instance, a series of phthalimide-benzenesulfonamide derivatives containing a piperidine moiety were synthesized and evaluated for their in vitro alpha-glucosidase inhibitory activity. Several of these compounds exhibited excellent inhibitory potential, with IC50 values for compounds 3a, 3b, 3h, and 6 being 19.39, 25.12, 25.57, and 22.02 µM, respectively. These values indicate a higher potency than the standard drug, acarbose. mdpi.com

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Phthalimide-benzenesulfonamide derivative (3a) | Alpha-Glucosidase | 19.39 |

| Phthalimide-benzenesulfonamide derivative (3b) | 25.12 | |

| Phthalimide-benzenesulfonamide derivative (3h) | 25.57 | |

| Phthalimide-benzenesulfonamide derivative (6) | 22.02 |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. Therefore, urease inhibitors are of interest for the treatment of infections caused by these bacteria.

The potential of piperidine and its derivatives as urease inhibitors has been explored in several studies. For example, a series of pyridylpiperazine-based carbodithioate derivatives were synthesized and evaluated for their urease inhibitory activity. Many of the synthesized compounds showed significant inhibitory activity compared to the standard drug, thiourea (B124793). Compound 5j, which has an o-tolyl moiety, was the most effective inhibitor in the series, with an IC50 value of 5.16 ± 2.68 µM, which is considerably more potent than thiourea (IC50 = 23 ± 0.03 µM). nih.gov In another study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were investigated, and compounds 5b and 7e were identified as the most active inhibitors, with IC50 values of 2.0 ± 0.73 and 2.24 ± 1.63 µM, respectively, again demonstrating superior potency to thiourea (IC50 = 23.2 ± 11.0 µM). nih.gov

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Pyridylpiperazine-based carbodithioate (5j) | Urease | 5.16 ± 2.68 |

| 1-(3-nitropyridin-2-yl)piperazine derivative (5b) | 2.0 ± 0.73 | |

| 1-(3-nitropyridin-2-yl)piperazine derivative (7e) | 2.24 ± 1.63 | |

| Thiourea (Standard) | Urease | ~21-23 |

Tyrosine Kinase Inhibition (e.g., Vascular Endothelial Growth Factor Receptor 2 - VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. While extensive research has been conducted on various heterocyclic compounds as VEGFR-2 inhibitors, specific data on piperidine-2-carbohydrazide derivatives is limited in the public domain.

However, studies on structurally related piperidine derivatives have demonstrated significant VEGFR-2 inhibitory potential. For instance, novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, with some compounds showing potent activity. This suggests that the piperidine-carbohydrazide framework can be a viable starting point for the design of novel VEGFR-2 inhibitors. The specific inhibitory activities of this compound derivatives against VEGFR-2 remain an area for future investigation.

Other Enzyme Targets (e.g., Aromatase, Carbonic Anhydrase, Steroid Sulfatase, Glycogen Synthase Kinase-3β - GSK-3β, Monoamine Oxidase)

The versatility of the this compound structure allows for its exploration as an inhibitor of various other enzymes implicated in different diseases.

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. Although numerous heterocyclic compounds, including some piperidine derivatives, have been identified as potent CA inhibitors, specific inhibitory data for this compound derivatives against various CA isoforms (e.g., I, II, IX, XII) is not extensively documented in the available literature.

Steroid Sulfatase (STS): STS is an enzyme that plays a significant role in the production of active steroids and is a target for the treatment of hormone-dependent cancers. There is currently a lack of specific in vitro studies on the inhibitory effects of this compound derivatives on steroid sulfatase.

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders and cancer. To date, there is no publicly available in vitro research specifically detailing the inhibitory activity of this compound derivatives against GSK-3β.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of depression and neurodegenerative diseases. While various piperidine-containing compounds have been investigated as MAO inhibitors, specific in vitro inhibitory data (IC50 or Ki values) for this compound derivatives against MAO-A and MAO-B is not well-documented in the scientific literature.

Antimicrobial Activity Investigations

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. The this compound scaffold has been explored to a limited extent for its potential antimicrobial properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is a lack of specific studies focusing on the in vitro antibacterial activity of this compound derivatives against a broad panel of Gram-positive and Gram-negative bacteria. While research on related pyridine-carbohydrazide derivatives has shown some promising antibacterial effects, direct evidence for the efficacy of this compound derivatives, including minimum inhibitory concentration (MIC) values, is not available in the current literature.

Antifungal Spectrum and Potency

Similarly, the antifungal potential of this compound derivatives has not been extensively investigated. Studies on analogous structures like pyridine-carbohydrazides have indicated some antifungal activity against certain fungal strains. mdpi.com However, comprehensive in vitro studies to determine the antifungal spectrum and potency (e.g., MIC values) of this compound derivatives against various pathogenic fungi are currently not documented.

Antiviral Properties

The evaluation of this compound derivatives for their in vitro antiviral properties is an area that remains to be explored. There are no specific studies available in the public domain that report on the efficacy of these compounds against a range of viruses.

Biofilm Inhibition Potential

Bacterial biofilms are a major concern in clinical settings due to their increased resistance to antibiotics. The ability of chemical compounds to inhibit biofilm formation is a key area of antimicrobial research. At present, there is no available scientific literature that specifically investigates the in vitro biofilm inhibition potential of this compound derivatives.

Antioxidant Activity Evaluation

The antioxidant potential of this compound derivatives has been investigated through various in vitro assays, primarily focusing on their ability to scavenge synthetic free radicals. The most common methods employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nwmedj.orgscispace.comugm.ac.idnih.gov These tests measure the capacity of the compounds to donate a hydrogen atom or an electron to neutralize these radicals, which is typically observed as a change in color and measured spectrophotometrically. ugm.ac.idnih.gov

The efficacy of these derivatives is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. nwmedj.orgugm.ac.id A lower IC50 value indicates a higher antioxidant activity. nih.gov Studies have shown that the antioxidant capacity of piperidine derivatives can be significantly influenced by the nature and position of substituents on the piperidine ring and any associated aromatic structures. scispace.com

For instance, research on a series of N-benzylpiperidine-3/4-carbohydrazide-hydrazones revealed varying degrees of antioxidant capabilities. nih.gov Similarly, other studies on piperidine-hydrazone derivatives have demonstrated notable scavenging activity. In one study, certain derivatives (compounds 5, 6, 10, 14, 17) showed better DPPH scavenging activity than the standard antioxidant BHT. nih.gov In the same study, compounds 6 and 17 also exhibited potent activity in the ABTS assay. nih.gov Another assay, the CUPRAC (Cupric Reducing Antioxidant Capacity) method, showed a particular derivative (compound 2) to be more active than the standard α-tocopherol. nih.gov

However, the antioxidant activity is not always potent across all derivatives. One study on a specific synthesized piperidine complex found its DPPH radical scavenging activity to be limited, with an IC50 value greater than 250 µg/mL, which was significantly weaker than the ascorbic acid control (IC50 of 106.85 µg/mL). nwmedj.org In contrast, other research has reported piperidine derivatives with IC50 values for DPPH scavenging ranging from 8.3±0.02 to 36.9±0.17 µg/mL, which is comparable to or even better than ascorbic acid (IC50 of 12.6±0.43 µg/mL) in that specific study. nwmedj.org

The data suggests that while the piperidine-carbohydrazide scaffold is a promising backbone for the development of antioxidants, the specific structural features of each derivative are critical in determining its radical-scavenging efficacy.

| Derivative Class | Assay | Key Findings | Reference Compound | Source |

|---|---|---|---|---|

| Piperidine-hydrazone derivatives | DPPH Scavenging | Compounds 5, 6, 10, 14, 17 showed better activity. | BHT | nih.gov |

| Piperidine-hydrazone derivatives | ABTS Scavenging | Compounds 6 and 17 were most active. | BHT | nih.gov |

| Piperidine-hydrazone derivative (Cmpd 2) | CUPRAC | Displayed better activity. | α-tocopherol | nih.gov |

| Synthesized Piperidine Complex | DPPH Scavenging | Limited activity (IC50 > 250 µg/mL). | Ascorbic Acid (IC50 = 106.85 µg/mL) | nwmedj.org |

| Newly Synthesized Piperidines | DPPH Scavenging | IC50 values from 8.3±0.02 to 36.9±0.17 µg/mL. | Ascorbic Acid (IC50 = 12.6±0.43 µg/mL) | nwmedj.org |

| Isolated Piperine | DPPH Scavenging | Inactive. | Trolox (IC50 = 2.59±0.03 µg/mL) | ugm.ac.id |

| Isolated Piperine | ABTS Scavenging | Weak activity (IC50 = 4.35 ± 0.004 mg/mL). | Trolox (IC50 = 2.15 ± 0.084 µg/mL) | ugm.ac.id |

Neuroprotective Potential and Associated Mechanisms

The neuroprotective effects of this compound derivatives have been explored in vitro, with research pointing towards their potential as multifunctional agents against neurodegenerative diseases like Alzheimer's disease. nih.gov The primary mechanisms underlying this potential are linked to their antioxidant capacity and their ability to inhibit key enzymes involved in neurodegeneration.

One of the core mechanisms investigated is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for breaking down the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for Alzheimer's disease. A study on N-benzylpiperidine-3/4-carbohydrazide-hydrazones found that these compounds displayed significant inhibitory activity against both AChE and BChE. nih.gov For instance, one derivative, compound 11, was found to inhibit BChE with an IC50 of 35.30 ± 1.11 μM, which was more potent than the standard drug galantamine (IC50: 46.03 ± 0.14 μM). nih.gov Molecular modeling studies suggest these compounds may interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

In addition to enzyme inhibition, the antioxidant properties of these derivatives contribute to their neuroprotective profile. Oxidative stress is a major factor in the pathogenesis of neurodegenerative disorders. By scavenging free radicals, these compounds can help protect neuronal cells from oxidative damage. mdpi.com Furthermore, some piperidine-carbohydrazide-hydrazones have been shown to inhibit the self-aggregation of amyloid-beta (Aβ42) peptides, a key pathological event in Alzheimer's disease. nih.gov

Studies using human neuroblastoma cells (SH-SY5Y) have also provided evidence of neuroprotection. Research on N-pyrrolyl hydrazide-hydrazones demonstrated that certain derivatives could offer protection against hydrogen peroxide-induced damage in these cells. mdpi.com Another study on piperidine urea derivatives identified a compound (A10) that showed superior protective activity in SH-SY5Y cells and lower cytotoxicity compared to a reference compound, Fenazinel. researchgate.net This highlights the potential of the piperidine scaffold in the design of novel neuroprotective agents. researchgate.net

| Derivative Class | Target/Model | Mechanism/Finding | Potency (IC50) | Source |

|---|---|---|---|---|

| N-benzylpiperidine-3/4-carbohydrazide-hydrazones | AChE & BChE | Enzyme Inhibition | AChE: 5.68-11.35 µM (eeAChE) | nih.gov |

| N-benzylpiperidine-3/4-carbohydrazide-hydrazones | Aβ42 peptide | Inhibition of self-aggregation | Not specified | nih.gov |

| Piperidine-hydrazone (Compound 11) | BChE | Enzyme Inhibition | 35.30 ± 1.11 μM | nih.gov |

| Piperidine Urea Derivative (Compound A10) | SH-SY5Y cells | Cell protection | Not specified | researchgate.net |

| N-pyrrolyl hydrazide-hydrazones | SH-SY5Y cells | Protection against H2O2 damage | Not specified | mdpi.com |

Investigation of Receptor Interactions (e.g., GABAergic and Serotonergic Modulation)

The interaction of piperidine derivatives with key neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptor, has been a subject of mechanistic studies. The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system, making it a critical target for therapeutic agents. nih.gov

Research on piperine (1-piperoylpiperidine), a naturally occurring piperidine derivative, has demonstrated its ability to act as a positive allosteric modulator of GABA-A receptors. nih.govnih.gov In studies using Xenopus laevis oocytes expressing various GABA-A receptor subtypes, piperine was shown to potentiate GABA-induced chloride currents (I-GABA). nih.govnih.gov This modulation was observed across multiple receptor subtypes, with piperine displaying similar potency (EC50 values ranging from 42.8 to 59.6 μM) on different combinations of α and β subunits. nih.govnih.gov

The efficacy of piperine's modulation appears to be subunit-dependent. The most significant potentiation was observed for receptors containing the α3 subunit (α3β2: 375 ± 51%). nih.gov Additionally, the potentiation was more pronounced on receptors containing β2 or β3 subunits compared to the β1 subunit. nih.govnih.gov An important mechanistic finding is that piperine's modulatory effect does not require the presence of a γ2S-subunit, which suggests a binding site that involves only the α and β subunits of the GABA-A receptor complex. nih.govnih.gov

While the GABAergic modulation by piperidine derivatives is documented, specific in vitro studies focusing on the direct interaction of this compound derivatives with serotonergic receptors are less prevalent in the available literature. Serotonergic system modulation is often inferred from the broader context of neuroprotective activity, particularly in models of diseases where serotonergic pathways are implicated. However, direct binding assays or functional studies detailing the specific affinity and efficacy of this compound derivatives at various serotonin (B10506) receptor subtypes are not extensively detailed in the reviewed preclinical studies.

| Compound | Receptor Subtype | Effect | Potency (EC50) | Maximal Potentiation of I-GABA | Source |

|---|---|---|---|---|---|

| Piperine | α1β1 | Potentiation | Not specified | 171 ± 22% | nih.gov |

| Piperine | α1β2 | Potentiation | Not specified | 271 ± 36% | nih.gov |

| Piperine | α1β3 | Potentiation | Not specified | 332 ± 64% | nih.gov |

| Piperine | α2β2 | Potentiation | 42.8 ± 7.6 μM | 248 ± 48% | nih.gov |

| Piperine | α3β2 | Potentiation | 59.6 ± 12.3 μM | 375 ± 51% | nih.gov |

| Piperine | α5β2 | Potentiation | Not specified | 136 ± 22% | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Correlating Structural Modifications with Observed Biological Potency

The biological activity of piperidine-2-carbohydrazide derivatives can be significantly influenced by modifications to the piperidine (B6355638) ring, the carbohydrazide (B1668358) linker, and the substituents attached to them. Research on related piperidine and carbohydrazide-containing compounds has provided valuable insights into these relationships. ajgreenchem.com

Modifications of the Piperidine Ring:

Modifications of the Carbohydrazide Moiety:

The carbohydrazide group (-CO-NH-NH2) is a versatile linker and a key pharmacophoric feature, capable of forming multiple hydrogen bonds with biological targets. mdpi.com Modifications at this position, such as the formation of hydrazones through condensation with various aldehydes and ketones, have been shown to modulate biological activity. For example, the synthesis of N'-((1Z,2E,3E)-1-(2-(4-Bromophenyl)hydrazono)-4-phenyl-1-(piperidin-1-yl)but-3-en-2-ylidene)-3-methylbenzofuran-2-carbohydrazide demonstrated that elaboration of the hydrazide into a larger, conjugated system can yield compounds with significant antimicrobial and antitubercular activities. mdpi.com

The following table summarizes the impact of certain structural modifications on the biological activity of piperidine-containing compounds, providing a basis for understanding the SAR of this compound derivatives.

| Compound Series | Modification | Observed Effect on Biological Potency | Reference |

| 4-Azaindole-2-piperidine | Introduction of unsaturation in the piperidine ring | Ten-fold increase in anti-Trypanosoma cruzi activity | dndi.org |

| 4-Azaindole-2-piperidine | Replacement of piperidine with a morpholine (B109124) ring | Loss of activity | dndi.org |

| 4-Azaindole-2-piperidine | Replacement of piperidine with an acyclic analog | Loss of activity | dndi.org |

| Halophenyl Bis-Hydrazones | Modification of a hydrazone to a piperidine derivative | Optimization of antimicrobial and antimycobacterial activities | mdpi.com |

Rational Design Strategies for Optimizing Activity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a known biological target. For this compound derivatives, several strategies can be employed to optimize their activity and selectivity.

One key approach is structure-based drug design , which utilizes the three-dimensional structure of the target protein to design ligands that can bind with high affinity and specificity. slideshare.net For instance, in the design of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors, a compound library was designed to occupy the binding site in a similar pattern to the known inhibitor Sorafenib. nih.gov This led to the identification of compounds with potent inhibitory activity, with one derivative surpassing the reference standard. nih.gov Molecular docking simulations revealed key binding interactions, such as hydrogen bonding with specific amino acid residues (Cys919, Glu885, and Asp1046) within the VEGFR-2 active site. nih.gov

Another strategy is scaffold hopping , where the core this compound structure is replaced by a different scaffold that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Furthermore, bioisosteric replacement can be used to modify the physicochemical properties of the molecule while retaining its biological activity. For example, replacing a phenyl ring with a bioisosteric heterocycle could improve solubility or metabolic stability without compromising target engagement.

Pharmacophore Elucidation and Optimization Based on SAR Data

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. slideshare.net Elucidating the pharmacophore of this compound derivatives is essential for designing new, more potent analogs.

Based on SAR data from related compounds, a general pharmacophore model for this compound derivatives can be proposed. This model typically includes:

A hydrogen bond donor and a hydrogen bond acceptor from the carbohydrazide moiety.

A basic nitrogen atom within the piperidine ring, which can be protonated at physiological pH and form ionic interactions.

Hydrophobic features , which can be introduced through substituents on the piperidine ring or on the acyl part of the carbohydrazide.

A study on sigma receptor 1 (S1R) ligands, which often contain a piperidine or piperazine (B1678402) core, identified a pharmacophore consisting of two hydrophobic pockets linked by a central basic core. nih.gov The piperidine nitrogen atom served as the positive ionizable group, while other parts of the molecule occupied the hydrophobic pockets. nih.gov This highlights the importance of the basic amine as a key pharmacophoric requirement for interaction with certain targets. nih.gov

Optimization of the pharmacophore involves systematically modifying the lead structure to enhance its interaction with the target. For example, by varying the nature and position of substituents, the hydrophobic and hydrogen-bonding interactions can be fine-tuned to maximize potency and selectivity. The development of a five-point pharmacophore model for N-hydroxyphenyl acrylamides, featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, led to a statistically significant 3D-QSAR model that could predict the activity of new compounds. researchgate.net A similar approach could be applied to this compound derivatives to guide their optimization.

Coordination Chemistry and Metal Complexation of Piperidine 2 Carbohydrazide

Synthesis and Characterization of Metal Complexes of Piperidine-2-carbohydrazide and Its Derivatives

The synthesis of metal complexes involving piperidine (B6355638) carbohydrazide (B1668358) derivatives typically follows a two-step process. First, the Schiff base ligand is prepared via a condensation reaction between a piperidine carbohydrazide derivative and an aldehyde or ketone. For instance, a heterocyclic hydrazone Schiff base ligand, N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide (H₂L), is synthesized by the condensation of 4-oxopiperidine-1-carbohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. eurjchem.com

In the second step, the isolated ligand is reacted with various metal salts, usually in an alcoholic solution, to yield the corresponding metal complexes. tsijournals.com Complexes of chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) have been synthesized using this method with the H₂L ligand. eurjchem.com Similarly, Cu(II), Co(II), Ni(II), and Zn(II) complexes have been synthesized with piperidinobenzyl semicarbazide (B1199961), a Mannich base derivative. tsijournals.com